![molecular formula C17H21F2N3O2S B2723909 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049446-95-8](/img/structure/B2723909.png)
2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Description
2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21F2N3O2S and its molecular weight is 369.43. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Transfer Hydrogenation
Research by Ruff et al. (2016) has demonstrated the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalysis, particularly in transfer hydrogenation processes. Their study synthesized a range of complexes and ligands, including those similar to 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, showing their effectiveness in transfer hydrogenation of various ketones, diones, and β-ketoesters (Ruff et al., 2016).
Molecular and Supramolecular Structures
Danielle L. Jacobs et al. (2013) focused on the molecular and supramolecular structures of similar compounds, including N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide. They revealed significant insights into the torsion angles and hydrogen bonding of these compounds, which could be relevant for understanding the properties and potential applications of this compound (Danielle L. Jacobs et al., 2013).
Novel Drug Derivatives Synthesis
Ş. Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamide derivatives, including those structurally similar to the compound . Their research aimed at evaluating these compounds for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study highlights the potential of such compounds in the development of new therapeutic agents (Ş. Küçükgüzel et al., 2013).
Sulfone Moiety Removal Methodology
Research by S. Wnuk et al. (1996 and 2000) introduced a new methodology for the removal of the sulfone moiety from compounds, including pyridin-2-ylsulfonyl derivatives. This methodology could be relevant for manipulating or synthesizing derivatives of this compound (S. Wnuk et al., 1996 and 2000).
Development of Antagonists for HIV-1 Infection
Cheng De-ju (2015) investigated methylbenzenesulfonamide derivatives as potential small molecular antagonists for the prevention of human HIV-1 infection. This research could provide insights into the potential use of this compound in similar applications (Cheng De-ju, 2015).
properties
IUPAC Name |
2,5-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2S/c1-21-8-4-5-15(21)16(22-9-2-3-10-22)12-20-25(23,24)17-11-13(18)6-7-14(17)19/h4-8,11,16,20H,2-3,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAKLUPXHZKHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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